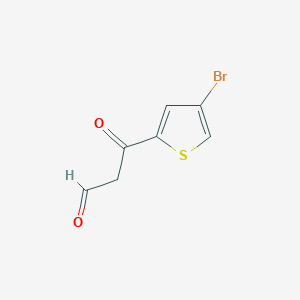

3-(4-Bromothiophen-2-YL)-3-oxopropanal

Description

General Context of Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom of an element other than carbon within their ring structure. researchgate.netbritannica.com These non-carbon atoms, most commonly nitrogen, oxygen, or sulfur, impart distinct physical and chemical properties compared to their carbocyclic counterparts. britannica.comuou.ac.in Heterocycles are ubiquitous in nature, forming the core structures of countless biologically essential molecules such as nucleic acids, vitamins, and alkaloids. uou.ac.inrroij.com This prevalence extends to synthetic chemistry, where heterocyclic scaffolds are fundamental to the majority of pharmaceuticals, agrochemicals, and advanced materials, highlighting their immense importance in science and industry. nih.gov

Significance of Thiophene (B33073) Derivatives in Contemporary Organic Synthesis and Research

Among the diverse families of heterocyclic compounds, thiophene, a five-membered aromatic ring containing a single sulfur atom, holds a position of particular importance. chemicalbook.comwikipedia.org Discovered as a contaminant in benzene (B151609), its structural and electronic properties have made it a cornerstone in medicinal chemistry and material science. chemicalbook.comcognizancejournal.com Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, and are integral components of numerous commercial drugs like Cefoxitin and Tiotropium. nih.govresearchgate.netproquest.com In organic synthesis, the thiophene nucleus is a versatile building block, readily undergoing electrophilic substitution and metal-catalyzed cross-coupling reactions to create complex molecular architectures. cognizancejournal.comnumberanalytics.com Furthermore, polymers incorporating thiophene units, such as polythiophene, are studied for their conductive properties, making them valuable in the development of organic electronics. wikipedia.org

Structural Dissection of 3-(4-Bromothiophen-2-YL)-3-oxopropanal

The compound this compound is a multi-functionalized molecule that integrates three key chemical features: a thiophene core, a beta-keto aldehyde side chain, and a bromine substituent. Each of these components imparts specific reactivity and structural characteristics to the molecule as a whole.

The thiophene ring is considered aromatic because it is a planar, cyclic, conjugated system with six π-electrons (four from the carbon atoms and two from a lone pair on the sulfur atom), satisfying Hückel's rule. wikipedia.orgpharmaguideline.com The delocalization of sulfur's lone pair electrons into the π-system contributes to its aromatic stability. chemicalbook.com However, theoretical calculations suggest its degree of aromaticity is less than that of benzene. wikipedia.org

This aromatic character dictates its reactivity, which is dominated by electrophilic aromatic substitution. numberanalytics.com Thiophene is significantly more reactive than benzene in these reactions. numberanalytics.com Substitution occurs preferentially at the C2 (or α) position, which is adjacent to the sulfur atom. pearson.com This regioselectivity is due to the ability of the sulfur atom to stabilize the carbocation intermediate formed during the reaction via resonance, placing the positive charge on the sulfur. If the C2 position is blocked, substitution typically occurs at the C5 position, which is also adjacent to the sulfur. The C3 and C4 (or β) positions are considerably less reactive. ksu.edu.sa

The 3-oxo-propanal side chain is a classic example of a beta-dicarbonyl (or 1,3-dicarbonyl) system. wikipedia.org This functionality is characterized by unique reactivity stemming from the electronic interplay between the two carbonyl groups.

Electrophilic Sites: The molecule possesses two electrophilic carbon atoms—the carbonyl carbons of the ketone and the aldehyde. In nucleophilic addition reactions, aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.orglibretexts.org

Nucleophilic Site: The carbon atom situated between the two carbonyl groups (the α-carbon) is flanked by two strong electron-withdrawing groups. This positioning makes the α-hydrogens unusually acidic (with a pKa around 9-10, compared to ~19-21 for a simple ketone). youtube.com Deprotonation by a base generates a highly stabilized, nucleophilic carbanion known as an enolate. fiveable.me The negative charge of this enolate is delocalized over both oxygen atoms and the α-carbon, greatly enhancing its stability and utility in carbon-carbon bond-forming reactions like alkylations. youtube.comfiveable.melibretexts.org

This system also exists in a dynamic equilibrium between the keto form and its constitutional isomer, the enol form, a phenomenon known as keto-enol tautomerism. libretexts.orgmasterorganicchemistry.comkhanacademy.org The enol form, which contains a carbon-carbon double bond and a hydroxyl group, can also act as a nucleophile. masterorganicchemistry.com

The bromine atom attached to the C4 position of the thiophene ring exerts two opposing electronic effects. lasalle.edu

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the thiophene ring through the sigma bond network. This inductive effect deactivates the ring, making it less reactive towards electrophilic substitution compared to unsubstituted thiophene. libretexts.orglibretexts.org

Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the aromatic ring. libretexts.orglibretexts.org This electron-donating resonance effect is weaker than the inductive effect for halogens, so the net result is deactivation. openstax.orgucalgary.ca

Despite deactivating the ring, the most significant role of the bromine substituent in modern organic chemistry is its function as a synthetic handle. Bromo-aromatic compounds are exceptionally useful precursors in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. acs.orgmdpi.comnih.gov In these reactions, the bromine atom acts as an excellent leaving group, allowing for the facile formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, a testament to its synthetic utility. researchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrO2S |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

3-(4-bromothiophen-2-yl)-3-oxopropanal |

InChI |

InChI=1S/C7H5BrO2S/c8-5-3-7(11-4-5)6(10)1-2-9/h2-4H,1H2 |

InChI Key |

CEAIHBYMSCRXRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1Br)C(=O)CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Bromothiophen 2 Yl 3 Oxopropanal and Analogous Structures

Strategies for the Construction of the Beta-Keto Aldehyde Moiety

The β-keto aldehyde functional group is a versatile synthon in organic chemistry, characterized by a ketone and an aldehyde separated by a methylene (B1212753) group. Its synthesis requires precise control over reactivity to form the desired C-C bond and introduce the formyl group.

Claisen Condensation and Related Acylation Reactions

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org A variation of this reaction, often called a crossed Claisen condensation, is particularly relevant for synthesizing β-keto aldehydes. libretexts.org This approach involves the acylation of a ketone with a formic ester. organicreactions.org

In the context of synthesizing 3-(4-Bromothiophen-2-YL)-3-oxopropanal, the precursor would be 2-acetyl-4-bromothiophene. This methyl ketone can be treated with a formate (B1220265) ester, such as ethyl formate, and a strong base like sodium ethoxide or sodium hydride. organic-chemistry.org The mechanism proceeds through the following steps:

Enolate Formation: The strong base abstracts an acidic α-proton from the methyl group of 2-acetyl-4-bromothiophene, forming a resonance-stabilized enolate. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formate ester. masterorganicchemistry.com

Elimination: The tetrahedral intermediate formed then collapses, eliminating an alkoxide group (e.g., ethoxide), which regenerates the carbonyl and forms the β-keto aldehyde product. wikipedia.org

The driving force for this reaction is the final deprotonation of the product, which has a highly acidic proton located between the two carbonyl groups (pKa ≈ 11), by the alkoxide generated in the previous step. masterorganicchemistry.com An acidic workup is required to neutralize the resulting enolate and isolate the final product. wikipedia.org The intramolecular version of this reaction is known as the Dieckmann condensation. wikipedia.orgorganic-chemistry.org

Formylation Reactions of Methyl Ketones and Active Methylene Compounds

Formylation reactions are chemical processes that introduce a formyl group (-CHO) into a molecule. wikipedia.org The direct formylation of a methyl ketone precursor is a primary strategy for constructing the β-keto aldehyde moiety. organicreactions.orgchempedia.info This transformation can be achieved using various formylating agents. wikipedia.org

One common method involves the reaction of a ketone enolate with a formic ester, as detailed in the Claisen condensation section. chempedia.info Another powerful technique is the Vilsmeier-Haack reaction, which typically uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride to generate the Vilsmeier reagent, (chloromethylene)dimethylammonium chloride. wikipedia.orgresearchgate.net This reagent can then react with electron-rich compounds, including ketone enolates, to introduce a formyl group.

The general approach involves converting the ketone (e.g., 2-acetyl-4-bromothiophene) into its enolate or a related derivative, which then reacts with the formylating agent to yield the target β-keto aldehyde. organicreactions.org

| Agent | Reaction Name/Type | Description |

|---|---|---|

| Formic Acid Esters (e.g., Ethyl Formate) | Claisen Condensation | Reacts with ketone enolates in the presence of a strong base. organicreactions.org |

| Dimethylformamide (DMF) / POCl₃ | Vilsmeier-Haack Reaction | Forms an electrophilic iminium salt that formylates active methylene compounds. wikipedia.org |

| Carbon Monoxide / HCl | Gattermann-Koch Reaction | Typically used for the formylation of aromatic rings. wikipedia.org |

| Hexamethylenetetramine | Duff Reaction | Used for the formylation of phenols and other activated aromatic compounds. wikipedia.org |

Approaches Utilizing Diazo Compounds

Diazo compounds, particularly ethyl diazoacetate, offer an alternative pathway for the homologation of aldehydes to form β-keto esters. organic-chemistry.org This method can be adapted to synthesize the core structure of a β-keto aldehyde. The synthesis begins with an aldehyde precursor, in this case, 4-bromo-2-thiophenecarboxaldehyde.

The reaction involves the condensation of the aldehyde with ethyl diazoacetate, often catalyzed by a Lewis acid like NbCl₅ or MoO₂Cl₂. organic-chemistry.org This process yields an α-diazo-β-hydroxy ester. researchgate.netmdpi.com Subsequent chemical transformations would be required to convert the hydroxyl group into a ketone and the ester into an aldehyde to arrive at the final β-keto aldehyde structure. While more circuitous for this specific target, this methodology is a powerful tool for constructing β-dicarbonyl compounds. google.comnih.gov The synthesis of prochiral α-diazo-β-keto esters can also be achieved through a diazo transfer reaction onto existing β-keto esters. mdpi.comnih.gov

Methods for Incorporating the 4-Bromothiophene Unit

The synthesis of the target compound requires the presence of a thiophene (B33073) ring substituted with a bromine atom at the 4-position. This is typically achieved through the regioselective bromination of a thiophene derivative.

Regioselective Bromination of Thiophene and its Derivatives

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. vaia.comjcu.edu.au However, controlling the position of substitution (regioselectivity) is crucial. Thiophene itself is highly activated, and electrophilic attack occurs preferentially at the C2 position, which is about 100 times more reactive than the C3 position. vaia.com If the C2 position is blocked, substitution occurs at C5.

Achieving substitution at the C4 position of a 2-substituted thiophene, as required for this compound, is not straightforward via direct electrophilic bromination of a 2-acylthiophene precursor. The acyl group at C2 is deactivating, but it directs incoming electrophiles primarily to the C5 position. Therefore, more sophisticated strategies are often employed, such as starting with a pre-functionalized thiophene or using directed metalation-bromination sequences. proquest.commdpi.com For instance, a protocol involving successive chemo- and regioselective lithiation reactions followed by bromination has been used to generate tetra-substituted thiophenes with specific substitution patterns. mdpi.com

Electrophilic Aromatic Substitution for Bromine Introduction

Electrophilic aromatic substitution is the fundamental mechanism for introducing a bromine atom onto a thiophene ring. vaia.comquimicaorganica.org This reaction involves an electrophilic bromine source that attacks the electron-rich thiophene ring, leading to the substitution of a hydrogen atom. vaia.com

The reaction proceeds via a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regiochemical outcome. For thiophene, attack at C2 allows for the positive charge to be delocalized over more atoms, including the sulfur atom, making it the most favorable pathway.

Various reagents can be used to achieve bromination, each with different reactivities. Mild conditions are often necessary due to the high reactivity of the thiophene ring.

| Reagent | Conditions | Notes |

|---|---|---|

| Bromine (Br₂) | In a solvent like acetic acid or CCl₄ | Highly reactive; can lead to polysubstitution. Reaction with thiophene swiftly transforms it to 2-bromothiophene (B119243). vaia.com |

| N-Bromosuccinimide (NBS) | In solvents like CCl₄ or THF | A milder and more selective source of electrophilic bromine, often used to avoid over-bromination. nih.govyoutube.com |

| Lithium-Halogen Exchange | n-BuLi followed by a bromine source (e.g., Br₂) | Used for highly regioselective bromination at specific positions by first creating a lithiated intermediate. proquest.comgoogle.com |

Control of Bromination Position

The regioselectivity of electrophilic substitution on a thiophene ring is a critical factor in the synthesis of specifically substituted derivatives. The C2 and C5 positions (α-positions) are significantly more reactive towards electrophiles than the C3 and C4 positions (β-positions). iust.ac.ir Therefore, direct bromination of a 2-substituted thiophene would typically yield a 5-bromo derivative. Achieving the desired 4-bromo substitution pattern, as required for the target compound's precursor, necessitates more advanced strategies.

One effective method involves a metal-halogen exchange and rearrangement sequence. For instance, 2-bromothiophene can be treated with sodamide in liquid ammonia, which facilitates a rearrangement to produce 3-bromothiophene (B43185). researchgate.net A more direct approach to control the reaction site involves the use of organolithium reagents. By treating a 3-alkylthiophene with n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), the thiophene ring can be selectively deprotonated (lithiated) at a specific position. Subsequent quenching of this lithiated intermediate with a bromine source, such as molecular bromine (Br₂), allows for the precise placement of the bromine atom at a position that is not accessible through direct electrophilic attack. google.com The molar ratio of the lithium source to the bromine source can be adjusted to selectively control the position of bromination. google.com

Table 1: Reagents for Controlled Bromination of Thiophenes

| Reagent/Method | Target Position | Mechanism | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | α-positions (2- or 5-) | Electrophilic Aromatic Substitution | mdpi.comresearchgate.net |

| n-BuLi followed by Br₂ | Specific (e.g., β-positions) | Directed Ortho Metalation / Halogen Dance | google.com |

Synthesis of Brominated Thiophenes as Precursors

Brominated thiophenes are foundational building blocks in organic synthesis, serving as versatile precursors for a wide array of functionalized derivatives through cross-coupling reactions. mdpi.comnih.govresearchgate.net The synthesis of these precursors can be achieved through several methods, with the choice of reagent and conditions dictating the degree and position of bromination.

For general bromination, N-bromosuccinimide (NBS) is a commonly used reagent, often in solvents like chloroform (B151607) and acetic acid, to install bromine atoms at the activated α-positions. mdpi.com The use of ultrasonic irradiation has been shown to accelerate the bromination of thiophenes with NBS, providing a fast and convenient method. researchgate.net For exhaustive bromination, such as the synthesis of 2,3,4,5-tetrabromothiophene, molecular bromine in a solvent like chloroform can be employed. mdpi.com

The synthesis of specific isomers, such as 3-bromothiophene and 3,4-dibromothiophene, can be accomplished in high yields using a combination of hydrobromic acid and hydrogen peroxide. researchgate.net These brominated thiophenes are crucial intermediates, as the bromine atoms act as handles for subsequent metal-catalyzed functionalization to build more complex molecular architectures. nih.gov

Convergent and Divergent Synthetic Pathways to the Compound

The construction of this compound can be approached through both convergent and divergent strategies. A convergent synthesis would involve preparing the 4-bromo-2-thienyl fragment and the 3-oxopropanal synthon separately before coupling them. A divergent approach might start with a common thiophene intermediate that is later elaborated and brominated. researchgate.net

Coupling of Thiophene and Beta-Keto Aldehyde Precursors

A primary method for introducing an acyl group, such as the 3-oxopropanal moiety, onto a thiophene ring is the Friedel-Crafts acylation. derpharmachemica.com This reaction typically involves treating the thiophene precursor with an appropriate acylating agent (an acyl chloride or anhydride) in the presence of a Lewis acid catalyst like tin tetrachloride. iust.ac.ir For the target molecule, a suitable precursor would be 4-bromothiophene, which would be acylated at the more reactive 2-position. The acylating agent would need to be a derivative of malonaldehydic acid.

Alternatively, a C-C bond can be formed using organometallic intermediates. A 4-bromothiophene could be lithiated at the 2-position using a strong base, and this nucleophilic species could then react with an electrophilic synthon for the beta-keto aldehyde sidechain. Another powerful approach involves the condensation of thiophene aldehydes with active methylene compounds, a variant of the Knoevenagel condensation, which can be used to build sidechains that are later modified to the desired beta-keto aldehyde structure. e-bookshelf.de

One-Pot and Cascade Reaction Sequences

For example, multicomponent reactions (MCRs) have been developed for the one-pot synthesis of highly substituted thiophenes. nih.govresearchgate.net The Gewald reaction, a classic MCR, condenses an aldehyde or ketone with an active cyano ester and elemental sulfur in the presence of a base to form 2-aminothiophenes. derpharmachemica.com Modifications of these MCRs can provide access to diverse substitution patterns. nih.gov Another strategy involves cascade reactions where a single starting material undergoes a series of intramolecular transformations. A one-pot redox strategy for the synthesis of bromothiophenes from allylic alcohols using dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) demonstrates a highly selective conversion that depends on the stoichiometry of the reagents. researchgate.netresearchgate.net Such cascade processes, which efficiently form C-S and C-C bonds, are valuable for constructing complex thiophene derivatives. acs.org

Metal-Catalyzed Approaches in Thiophene Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of thiophenes. nih.gov These reactions typically use a brominated thiophene precursor and couple it with various partners to form new C-C, C-N, or C-S bonds. Palladium-catalyzed reactions are particularly prevalent. nih.gov

Suzuki-Miyaura Coupling: This reaction couples a brominated thiophene with an organoboron reagent (boronic acid or ester) and is widely used to form aryl-aryl or aryl-heteroaryl bonds. mdpi.comnih.gov

Stille Coupling: This involves the coupling of a halothiophene with an organotin compound. It is tolerant of many functional groups. nih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and is catalyzed by nickel or palladium complexes. It is highly effective for forming C-C bonds with alkyl or aryl groups. researchgate.netnih.gov

Direct C-H Arylation: More recent methods bypass the need to pre-functionalize one of the coupling partners by directly activating a C-H bond on the thiophene ring. Palladium catalysts are often used to couple thiophenes directly with aryl halides. nih.gov

These metal-catalyzed approaches offer unparalleled precision in constructing complex molecules like the target compound. For instance, a 2,4-dibromothiophene (B1333396) could be selectively functionalized at one position using a specific coupling reaction, leaving the second bromine available for later conversion to the 3-oxopropanal sidechain.

Table 2: Common Metal-Catalyzed Reactions in Thiophene Synthesis

| Reaction Name | Catalyst (Typical) | Substrates | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Bromothiophene + Boronic Acid | C-C (Aryl-Aryl) | mdpi.comnih.gov |

| Stille | Pd(PPh₃)₄ | Bromothiophene + Organostannane | C-C | nih.gov |

| Kumada | Ni(dppp)Cl₂ | Bromothiophene + Grignard Reagent | C-C (Alkyl/Aryl) | researchgate.netnih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. However, no specific experimental ¹H, ¹³C, or advanced 2D NMR data for 3-(4-Bromothiophen-2-YL)-3-oxopropanal has been reported. The discussion below is based on established principles for similar structures and the expected keto-enol tautomerism.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would be expected to show two sets of signals corresponding to the keto and enol forms.

Keto Tautomer: This form would display signals for the aldehyde proton (-CHO), the methylene (B1212753) protons (-CH₂-), and the two protons of the bromothiophene ring. The aldehyde proton would appear significantly downfield (typically δ 9-10 ppm). The methylene protons, being adjacent to two carbonyl groups, would be expected in the δ 3-4 ppm region. asu.edu The two protons on the thiophene (B33073) ring would appear in the aromatic region, with their specific shifts influenced by the bromo and acyl substituents.

Enol Tautomer: The enol form would feature a vinyl proton (-CH=CH-) and an enolic hydroxyl proton (-OH). The enolic proton can be broad and its chemical shift is highly variable, often appearing far downfield, and may exchange with deuterium (B1214612) in solvents like D₂O. nanalysis.com The vinyl protons would show characteristic coupling constants. The thiophene protons would also be present in the aromatic region, with slightly different chemical shifts compared to the keto form.

The ratio of the keto to enol form could be determined by integrating the distinct signals of each tautomer. nanalysis.comthermofisher.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis (including DEPT)

Similarly, the ¹³C NMR spectrum would be expected to show signals for both tautomers.

Keto Tautomer: Key signals would include two distinct carbonyl carbons (one for the ketone and one for the aldehyde, typically δ 190-210 ppm). Signals for the methylene carbon and the four carbons of the bromothiophene ring would also be present. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would help distinguish between CH, CH₂, and CH₃ groups.

Enol Tautomer: This form would show signals for a ketonic carbonyl carbon, two vinyl carbons (one of which would be bonded to the hydroxyl group), and the four carbons of the thiophene ring. The chemical shifts of the thiophene carbons would differ slightly from those in the keto form due to the change in the electronic structure of the side chain.

Hypothetical ¹³C NMR Data Interpretation:

| Carbon Atom | Expected Chemical Shift Range (ppm) - Keto Form | Expected Chemical Shift Range (ppm) - Enol Form | DEPT-135 Signal |

|---|---|---|---|

| Thiophene C=O | ~180-190 | ~180-190 | No Signal (Quaternary) |

| Aldehyde C=O | ~195-205 | N/A | Positive (CH) |

| Methylene (-CH₂-) | ~45-55 | N/A | Negative (CH₂) |

| Enol C-OH | N/A | ~150-160 | No Signal (Quaternary) |

| Enol =CH- | N/A | ~95-105 | Positive (CH) |

| Thiophene C-Br | ~110-120 | ~110-120 | No Signal (Quaternary) |

| Thiophene CH | ~125-140 | ~125-140 | Positive (CH) |

| Thiophene C-S | ~140-150 | ~140-150 | No Signal (Quaternary) |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While no 2D NMR data is available, these techniques would be indispensable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): Would confirm proton-proton couplings, for instance, between the methylene and aldehyde protons in the keto form, and between the vinyl protons in the enol form.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate proton signals with their directly attached carbon signals, confirming which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity of the molecular skeleton and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity of protons, helping to determine the stereochemistry, such as the (E/Z)-configuration of the enol double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of a molecule. No experimental high-resolution mass spectrometry or fragmentation analysis for this compound has been published.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Expected HRMS Data:

| Formula | Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|---|

| C₇H₅BrO₂S | [M+H]⁺ | 232.9248 | 234.9228 |

| [M+Na]⁺ | 254.9068 | 256.9047 |

Fragmentation Pattern Analysis

In electron ionization (EI-MS), the molecular ion would undergo fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. Major fragmentation pathways for ketones and aldehydes often involve cleavage adjacent to the carbonyl group (α-cleavage). youtube.comlibretexts.org

A likely primary fragmentation step would be the loss of the formyl radical (•CHO, 29 Da) or the entire propanal side chain. Another characteristic fragmentation would be the cleavage of the C-C bond between the thiophene ring and the carbonyl group, leading to a bromothienoyl cation. The isotopic signature of bromine would be evident in any fragment that retains the bromine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. In the analysis of compounds structurally related to this compound, IR spectra reveal key characteristic absorption bands that confirm the presence of its core structural motifs.

Detailed research findings from analogous bromothiophene derivatives provide a predictive framework for the IR spectrum of the title compound. For instance, the stretching vibration of the carbonyl group (C=O) in similar chalcone (B49325) structures is typically observed in the range of 1626-1688 cm⁻¹. iaea.orgnih.gov The aromatic C-H stretching vibrations of the thiophene ring are expected to appear at wavenumbers above 3000 cm⁻¹, with one study on a related molecule reporting a specific band at 3191.89 cm⁻¹. semanticscholar.org The presence of the thiophene ring is further confirmed by C-S bending mode vibrations, which have been identified at 789 cm⁻¹ and 869 cm⁻¹. uomphysics.net Other significant bands include C=C stretching, characteristic of the aromatic ring, and C-H in-plane and out-of-plane bending vibrations. semanticscholar.org

Table 1: Expected Infrared (IR) Spectroscopic Data for this compound based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Reference(s) |

|---|---|---|

| Carbonyl (C=O) Stretch | 1626 - 1688 | iaea.orgnih.gov |

| Aromatic C-H Stretch | > 3000 (e.g., 3191.89) | semanticscholar.org |

| Thiophene C-S Bending | 789 - 869 | uomphysics.net |

| C=C Aromatic Stretch | ~1525 | iaea.org |

| C-H In-plane Bending | 1382 - 1066 | semanticscholar.org |

This table is predictive and based on data from structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For conjugated systems like this compound, the absorption maxima (λmax) are indicative of π→π* and n→π* electronic transitions.

Studies on structurally similar bromothiophene chalcones show characteristic absorption bands in the UV-Vis region. The π→π* transitions, associated with the conjugated system involving the thiophene ring and the carbonyl group, typically result in strong absorption bands at shorter wavelengths, with values around 275 nm being reported. iaea.org The n→π* transitions, which involve the non-bonding electrons of the oxygen atom in the carbonyl group, are generally weaker and appear at longer wavelengths. biointerfaceresearch.com Experimental data for a related chalcone shows an absorption maximum at 344 nm, which was predicted to be an n→π* transition. semanticscholar.org Another analogous compound exhibited this transition at 422 nm. iaea.org The position of these absorption maxima can be influenced by the solvent and the specific substituents on the aromatic rings. iaea.org

Table 2: Expected Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound based on Analogous Compounds

| Electronic Transition | Expected Wavelength Range (nm) | Source Reference(s) |

|---|---|---|

| π→π* | ~275 | iaea.org |

This table is predictive and based on data from structurally similar compounds.

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not available, analysis of closely related bromothiophene derivatives provides significant insight into the expected solid-state characteristics.

Single-crystal XRD studies on analogous compounds have revealed that they tend to crystallize in common crystal systems such as Orthorhombic and Monoclinic. semanticscholar.orguomphysics.net For example, (E)-3-(4-Bromothiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one was found to crystallize in the Orthorhombic system with a Pnma space group. semanticscholar.org In contrast, (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one adopted a Monoclinic system with a P21/n space group. uomphysics.netresearchgate.net

These studies also elucidate the nature of intermolecular interactions that stabilize the crystal lattice. Common interactions include intermolecular hydrogen bonds, such as C-H···O and C-H···N, which can form distinct motifs and link molecules into larger networks. nih.govsemanticscholar.org Other observed interactions include S···O short contacts and C-H···S interactions, which play a crucial role in the crystal packing. iaea.orgsemanticscholar.orguomphysics.net The molecules are often observed to be nearly planar, a feature that facilitates efficient packing in the crystal structure. semanticscholar.orgresearchgate.net

Table 3: Crystallographic Data from Structurally Similar Bromothiophene Compounds

| Compound Name | Crystal System | Space Group | Source Reference(s) |

|---|---|---|---|

| (E)-3-(4-Bromothiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one | Orthorhombic | Pnma | semanticscholar.org |

| (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one | Monoclinic | P21/n | uomphysics.netresearchgate.net |

| (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile | Orthorhombic | P222 | researchgate.net |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Monoclinic | P21/c | nih.gov |

This table presents data from analogous structures to predict potential crystallographic features of the title compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-3-(4-Bromothiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one |

| (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one |

| (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. mdpi.comubc.carsc.org For thiophene (B33073) derivatives, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), have been successfully employed to investigate their molecular structures and reactivity. nih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. For 3-(4-Bromothiophen-2-YL)-3-oxopropanal, this process would involve finding the optimal bond lengths, bond angles, and dihedral angles.

The presence of a flexible propanal side chain suggests the possibility of multiple conformers. Conformational analysis would be crucial to identify the different stable spatial arrangements of the atoms and their relative energies. The global minimum conformation, the most stable arrangement, would be used for subsequent analyses. The flexibility of thiophene-containing structures is a known characteristic that can be explored through computational methods. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. rsc.orgsemanticscholar.org

For thiophene derivatives, the HOMO is often localized on the thiophene ring, indicating its electron-donating nature. The presence of a bromine atom (an electron-withdrawing group) and the oxopropanal side chain would be expected to influence the energies and distributions of the frontier orbitals. DFT calculations on various thiophene derivatives have shown that substituents significantly affect the HOMO-LUMO energy levels. rsc.org

Below is a table with representative HOMO, LUMO, and energy gap values for similar thiophene-based compounds, calculated using DFT, to illustrate the expected range for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene | -6.5 | -0.5 | 6.0 |

| 2-Bromothiophene (B119243) | -6.6 | -0.8 | 5.8 |

| 2-Acetylthiophene | -6.8 | -1.5 | 5.3 |

Note: These are representative values from computational studies on similar compounds and are intended for illustrative purposes.

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential)

Beyond the HOMO-LUMO gap, DFT calculations can provide a range of chemical reactivity descriptors that quantify different aspects of a molecule's reactivity. semanticscholar.org These global reactivity descriptors are calculated from the HOMO and LUMO energies. semanticscholar.org

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. A more negative chemical potential indicates a more stable molecular system. nih.gov

Chemical Hardness (η) : Represents the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

The Fukui function is another important descriptor derived from DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govsemanticscholar.orgchempedia.info For this compound, this analysis would pinpoint which atoms on the thiophene ring and the side chain are most susceptible to chemical reactions.

Here is a table summarizing key chemical reactivity descriptors and their significance, with example values for a generic thiophene derivative.

| Descriptor | Formula | Significance | Example Value (a.u.) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | -0.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 0.10 |

| Electrophilicity Index (ω) | μ2 / (2η) | Electron-accepting capacity | 0.11 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of molecules over time. researchgate.net This method is particularly useful for analyzing the conformational flexibility of molecules like this compound. researchgate.net MD simulations could reveal how the side chain moves and folds, providing insights into its interactions with other molecules or its environment. Studies on thiophene-containing polymers and compounds have utilized MD simulations to understand their structural and transport properties. researchgate.netmdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy. nih.govuni-bonn.dersc.org These predicted shifts can be correlated with experimentally obtained spectra to assign the signals to specific atoms in the molecule. d-nb.info For thiophenes, methods for estimating chemical shifts based on substituent effects are also available. stenutz.eu

A computational study of this compound would involve optimizing its geometry and then performing GIAO-DFT calculations to obtain the theoretical NMR chemical shifts. A comparison of these predicted values with experimental data would provide strong evidence for the structural assignment.

Below is an illustrative table showing a hypothetical comparison between predicted and experimental 1H NMR chemical shifts for the thiophene ring protons of this compound.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-3 | 7.25 | 7.28 |

| H-5 | 7.60 | 7.62 |

Note: These are hypothetical values for illustrative purposes.

Simulated IR and UV-Vis Spectra

Theoretical simulations of infrared (IR) and ultraviolet-visible (UV-Vis) spectra are crucial for interpreting experimental data and understanding the fundamental electronic and vibrational properties of a molecule. These simulations are typically performed using quantum chemical calculations, which can predict the spectral features of this compound with a high degree of accuracy.

Simulated Infrared (IR) Spectroscopy:

The theoretical IR spectrum of a molecule is generated by calculating its vibrational frequencies. DFT methods, such as B3LYP with a basis set like 6-311+G(d,p), are commonly employed to optimize the molecular geometry to its lowest energy state and then compute the harmonic vibrational frequencies. The resulting frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging of its chemical bonds.

For this compound, key vibrational modes would include the C=O stretching of the ketone and aldehyde groups, C-H stretching of the thiophene ring and the propanal chain, C-S stretching within the thiophene ring, and the C-Br stretching frequency. The calculated spectrum provides a fingerprint of the molecule, where the position and intensity of each peak can be assigned to a specific vibrational motion. These theoretical spectra are instrumental in assigning the bands observed in experimental FT-IR spectra.

Illustrative Data Table for Simulated IR Frequencies This table presents typical calculated vibrational frequencies for functional groups present in thiophene-based carbonyl compounds, as specific data for this compound is not available.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Thiophene Ring) | 3100 - 3150 | Stretching of hydrogen atoms on the thiophene ring. |

| C-H Stretch (Aldehyde) | 2750 - 2850 | Characteristic stretching of the aldehydic C-H bond. |

| C=O Stretch (Ketone) | 1680 - 1710 | Stretching of the ketone carbonyl group. |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Stretching of the aldehyde carbonyl group. |

| C=C Stretch (Thiophene Ring) | 1400 - 1500 | Aromatic ring stretching vibrations. |

| C-S Stretch (Thiophene Ring) | 650 - 750 | Stretching of the carbon-sulfur bonds in the ring. |

| C-Br Stretch | 500 - 600 | Stretching of the carbon-bromine bond. |

Simulated UV-Vis Spectroscopy:

The UV-Vis absorption spectrum is simulated using TD-DFT calculations. This method predicts the electronic transitions between molecular orbitals, particularly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other low-energy transitions. The simulation provides the absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption peak.

For this compound, the UV-Vis spectrum would be characterized by π-π* and n-π* transitions associated with the conjugated system formed by the thiophene ring and the oxopropanal side chain. Solvatochromic effects, which are shifts in λmax due to solvent polarity, can also be modeled computationally by incorporating a solvent model in the TD-DFT calculations. Comparing theoretical and experimental UV-Vis spectra helps confirm the electronic structure and conjugation within the molecule. dntb.gov.uaresearchgate.netsharif.edu

Illustrative Data Table for Simulated Electronic Transitions This table shows representative TD-DFT calculation results for thiophene derivatives. Specific data for this compound is not available.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 320 - 350 | 0.4 - 0.6 | HOMO → LUMO (π-π) |

| S0 → S2 | 270 - 290 | 0.1 - 0.3 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | 240 - 260 | 0.05 - 0.15 | HOMO → LUMO+1 (π-π*) |

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a fundamental tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies that are often inaccessible to direct experimental observation. docbrown.info For reactions involving this compound, as either a reactant or a product, DFT calculations can map out the entire potential energy surface of the reaction.

This involves identifying the structures of all reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest as its energy determines the activation energy (Ea) of the reaction, and thus the reaction rate. Methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactants and products.

For example, in a potential synthesis of this compound, such as a Suzuki cross-coupling reaction to introduce the bromo-thiophene moiety, computational studies can be used to:

Evaluate the energies of different catalytic intermediates.

Compare the activation barriers for different mechanistic pathways (e.g., oxidative addition, transmetalation, reductive elimination).

Analyze the electronic and steric effects of ligands on the catalyst's activity.

Furthermore, conceptual DFT provides reactivity descriptors like the energies of the HOMO and LUMO, electrophilicity index, and molecular electrostatic potential (MEP) maps. nih.govnih.gov These descriptors help predict the most likely sites for nucleophilic or electrophilic attack on this compound, thereby elucidating its reactivity in various chemical transformations.

Illustrative Data Table for a Hypothetical Reaction Step This table provides an example of energy data that could be obtained from a DFT study of a single reaction step involving a thiophene derivative. This is not based on actual calculations for the target compound.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Pre-reaction Complex | Reactants associated before the transition | -2.5 |

| Transition State (TS) | Highest energy point along reaction path | +15.8 |

| Intermediate | A stable species formed during the reaction | -5.1 |

| Product Complex | Products associated after the reaction | -20.3 |

| Products | Final products of the step | -18.7 |

By combining these computational techniques, a comprehensive, atomistic-level understanding of the reaction mechanisms involving this compound can be achieved, guiding the design of new synthetic routes and the prediction of chemical behavior.

Advanced Research Directions and Synthetic Utility

3-(4-Bromothiophen-2-YL)-3-oxopropanal as a Key Synthon for Diverse Organic Compounds

The presence of multiple reactive sites within this compound makes it an exceptionally useful building block, or synthon, in organic synthesis. The 1,3-dicarbonyl functionality is a classic precursor for the construction of various heterocyclic systems, while the bromothiophene unit offers a site for cross-coupling reactions, allowing for the introduction of diverse substituents.

The versatility of this compound lies in its ability to participate in a variety of chemical transformations to yield a rich diversity of organic molecules. For instance, the 1,3-dicarbonyl portion of the molecule can react with hydrazines to form pyrazoles, with hydroxylamine (B1172632) to produce isoxazoles, and with guanidines or ureas to generate pyrimidines. These reactions are fundamental in heterocyclic chemistry and provide access to scaffolds that are prevalent in pharmaceuticals and functional materials.

Below is a table summarizing the potential heterocyclic systems that can be synthesized from this compound and the corresponding reagents required.

| Heterocyclic System | Reagent(s) |

| Pyrazoles | Hydrazine derivatives |

| Isoxazoles | Hydroxylamine |

| Pyrimidines | Guanidine, Urea, or Thiourea |

Furthermore, the bromine atom on the thiophene (B33073) ring serves as a handle for further molecular elaboration through transition-metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. This dual reactivity of enabling both heterocycle formation and cross-coupling makes this compound a powerful tool for generating molecular complexity from a relatively simple starting material.

Exploration within Medicinal Chemistry Research as a Building Block

Thiophene and its derivatives are well-established pharmacophores in medicinal chemistry, appearing in a multitude of approved drugs with a wide range of biological activities. benthamdirect.com The incorporation of a thiophene ring can enhance the pharmacological profile of a molecule due to its bioisosteric relationship with the benzene (B151609) ring, while also offering unique physicochemical properties. mdpi.com The bromothiophene moiety, in particular, has been identified as a key feature in a number of potent cytotoxic agents. mdpi.com

Given the prevalence of thiophene-containing structures in drug discovery, this compound represents a valuable starting point for the synthesis of new therapeutic agents. Its ability to serve as a precursor to pyrazoles, isoxazoles, and pyrimidines is particularly significant, as these heterocycles are also privileged structures in medicinal chemistry.

Anticancer Applications: Chalcones containing thiophene and pyrazole (B372694) moieties have been synthesized and evaluated for their anticancer activities against various human cancer cell lines, with some compounds showing promising results. nih.govd-nb.inforesearchgate.net The structural framework of this compound is ideally suited for the generation of libraries of such compounds for anticancer screening.

Anti-inflammatory Properties: Thiophene derivatives have been investigated for their anti-inflammatory effects. nih.govnih.gov For example, a thiophene-based chalcone (B49325) has been shown to exhibit anti-inflammatory activity in both in vitro and in vivo models. nih.gov The versatility of this compound could be harnessed to create novel anti-inflammatory agents.

Antimicrobial Potential: A series of 3-(4-halophenyl)-3-oxopropanal derivatives have been designed and synthesized, showing moderate to potent antibacterial activities, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that derivatives of this compound could also possess valuable antimicrobial properties.

Potential as a Precursor in Advanced Materials Science Research

The electronic properties of thiophene-containing conjugated systems have made them a cornerstone of modern materials science. benthamdirect.com Oligo- and polythiophenes are widely used in the development of organic electronic devices due to their excellent charge transport characteristics. The structure of this compound provides a platform for the synthesis of novel materials with tailored optoelectronic properties.

Through chemical modification, this compound can be elaborated into more extended π-conjugated systems suitable for applications in:

Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials are frequently employed as emitters in OLEDs. beilstein-journals.orgbeilstein-archives.org The synthetic accessibility of diverse structures from this compound could lead to the development of new emissive materials with tunable colors and improved efficiencies.

Organic Photovoltaics (OPVs): In the realm of solar energy, thiophene derivatives are crucial components of the active layer in organic solar cells. lumtec.com.twwatsonchem.comqmul.ac.ukmdpi.com The ability to functionalize the thiophene ring of the title compound allows for the fine-tuning of the electronic energy levels, which is critical for efficient charge separation and collection in OPV devices.

Organic Field-Effect Transistors (OFETs): The performance of OFETs is highly dependent on the molecular packing and electronic coupling of the organic semiconductor. Thienothiophenes, which can be synthesized from thiophene precursors, are known to be effective in OFETs. beilstein-archives.org

The following table highlights the potential applications of materials derived from this compound in materials science.

| Application Area | Potential Role of Derived Materials |

| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer Components |

| Organic Photovoltaics (OPVs) | Donor or Acceptor Materials in the Active Layer |

| Organic Field-Effect Transistors (OFETs) | Semiconductor in the Channel |

Emerging Methodologies for Synthesis and Functionalization of Similar Scaffolds

The synthetic chemistry of thiophenes is a mature field, yet new and improved methods for their synthesis and functionalization continue to be developed. benthamdirect.combohrium.comresearchgate.net These advancements are crucial for expanding the chemical space accessible from building blocks like this compound.

Recent progress in this area includes:

Metal-Catalyzed Cyclization Reactions: The use of transition metals to catalyze the formation of the thiophene ring from acyclic precursors offers a high degree of control over regioselectivity and functional group tolerance. nih.gov

One-Pot and Multicomponent Reactions: These strategies aim to increase synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing waste and simplifying purification. bohrium.com

C-H Functionalization: Direct functionalization of the C-H bonds of the thiophene ring is a powerful and atom-economical approach to introduce new substituents without the need for pre-installed leaving groups like bromine.

These emerging methodologies not only provide more efficient routes to known thiophene derivatives but also open up possibilities for the synthesis of novel and previously inaccessible molecular architectures based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-bromothiophen-2-yl)-3-oxopropanal, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation , involving a ketone and an aldehyde derivative. For example:

- Step 1 : React 4-bromothiophene-2-carbaldehyde with a β-ketoaldehyde precursor under basic conditions (e.g., NaOH or KOH in ethanol/water).

- Step 2 : Control temperature (60–80°C) and reaction time (6–12 hours) to maximize yield.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Q. Key optimization parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | Minimizes side reactions |

| Catalyst | 10% NaOH | Enhances enolate formation |

| Temperature | 70°C | Balances kinetics and stability |

Validation : Monitor progress via TLC and characterize using -NMR (thiophene proton at δ 7.2–7.5 ppm) and IR (C=O stretch at ~1700 cm) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Analytical methods :

- HPLC-UV : Track degradation products over time (e.g., hydrolysis of the aldehyde group).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C).

- Light sensitivity : Store in amber vials under inert gas (N) to prevent photodegradation.

Data interpretation : A 2025 study noted that related 3-oxopropanal derivatives showed 15% degradation after 30 days at 25°C, highlighting the need for cryogenic storage (-20°C) for long-term stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate:

- Frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites.

- Electrostatic potential maps : Identify regions prone to nucleophilic attack (e.g., the α,β-unsaturated carbonyl).

- Validation : Compare computed IR spectra with experimental data to confirm accuracy. A 1993 study demonstrated that hybrid functionals (e.g., B3LYP) reduce error margins in thermochemical predictions by 2.4 kcal/mol .

Q. How should researchers resolve contradictions in biological activity data (e.g., antimicrobial assays) for this compound?

- Case study : A 2014 study on 3-(4-halophenyl)-3-oxopropanal derivatives reported inconsistent MIC values against S. aureus (2–32 µg/mL).

- Mitigation strategies :

Q. What advanced crystallographic techniques are suitable for resolving structural ambiguities in derivatives of this compound?

- Single-crystal X-ray diffraction : Use SHELXL for refinement (e.g., anisotropic displacement parameters for bromine atoms).

- OLEX2 integration : Streamline structure solution with charge-flipping algorithms for challenging electron density maps.

- Example : A 2023 study resolved disorder in a thiophene-containing analog using twin refinement (R < 0.05) .

Q. How can kinetic studies improve the design of reactions involving this compound?

- Techniques :

- Stopped-flow spectroscopy : Monitor enolate formation rates in real-time.

- Eyring plots : Determine activation parameters (ΔH, ΔS) for condensation steps.

- Case study : A 2025 study on a trifluoropropanoate analog found a 10°C increase reduced reaction time by 40%, emphasizing temperature control in scaling up synthesis .

Q. What strategies address low yields in multi-step syntheses of functionalized 3-oxopropanal derivatives?

- Troubleshooting table :

| Issue | Cause | Solution |

|---|---|---|

| Low enolate formation | Poor base solubility | Switch to DMF or THF with crown ethers |

| Aldol byproducts | Excess aldehyde | Use stoichiometric ketone:aldehyde (1:1.2) |

| Purification losses | Polar impurities | Employ gradient elution in HPLC |

Reference : A 2023 chalcone synthesis achieved 85% yield by optimizing solvent polarity and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.